molecular formula C94H82N4O2S4 B15073979 2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B15073979
M. Wt: 1427.9 g/mol
InChI Key: HQOWCDPFDSRYRO-UHFFFAOYSA-N
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Description

2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with a highly intricate structure. This compound is characterized by multiple aromatic rings, cyano groups, and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistency and yield. The process would include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, researchers could investigate its potential as a therapeutic agent, particularly if it exhibits unique biological activity.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions at the molecular level. It could target specific enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved would depend on the specific context in which the compound is used.

Biological Activity

The compound 2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule with potential applications in various fields, particularly in organic electronics and biological systems. This article will explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C86H74N4O2S8C_{86}H_{74}N_4O_2S_8 with a molecular weight of approximately 1452.1 g/mol. The structure features multiple functional groups that contribute to its electronic properties and biological interactions.

Structural Formula

The structural representation includes:

  • Dicyanomethylidene moiety
  • Indenone derivatives
  • Tetrathiaheptacyclo framework

This unique arrangement enhances the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a photosensitizer in photodynamic therapy (PDT). Similar compounds have demonstrated efficacy in inducing cell death through reactive oxygen species (ROS) generation upon light activation.

Key Mechanisms Include:

  • Photodynamic Effects : Upon irradiation, the compound generates singlet oxygen and other ROS that can damage cellular components.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may protect against oxidative stress in cells.

Photodynamic Therapy Applications

Research has shown that compounds structurally similar to the target molecule can effectively induce apoptosis in cancer cells through photodynamic mechanisms:

  • Study on Zinc Phthalocyanines : A study demonstrated that tetrahydroxy substituted zinc phthalocyanines exhibited significant photodynamic activity against cancer cells (V-79 fibroblasts) both in vitro and in vivo. The spatial orientation of functional groups was critical for their efficacy .
  • Antimicrobial Activity : Compounds within the same chemical family have displayed antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityStudy Reference
Zinc PhthalocyanineEffective in PDT; induces apoptosis
Indanone DerivativesAntioxidant and antimicrobial properties
Dicyanomethylidene CompoundsPotential for enhanced bioactivity due to electron-withdrawing effects

Synthetic Routes

The synthesis of the target compound involves several complex steps:

  • Formation of Indenone Framework : Utilizing dicyanomethylidene as a key starting material.
  • Incorporation of Tetrathiaheptacyclo Structure : Achieved through multi-step reactions involving thiophene derivatives.

Characterization Techniques

Characterization is typically performed using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.

Properties

IUPAC Name

2-[2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWCDPFDSRYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H82N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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